molecular formula C14H13ClN2S B5716778 1-(2-Chlorophenyl)-3-(2-methylphenyl)thiourea

1-(2-Chlorophenyl)-3-(2-methylphenyl)thiourea

Cat. No.: B5716778
M. Wt: 276.8 g/mol
InChI Key: XVFYYROBINONMS-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-(2-methylphenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, is characterized by the presence of a chlorophenyl group and a methylphenyl group attached to a thiourea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorophenyl)-3-(2-methylphenyl)thiourea typically involves the reaction of 2-chloroaniline with 2-methylaniline in the presence of thiophosgene or a similar thiocarbonyl reagent. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

2-Chloroaniline+2-Methylaniline+ThiophosgeneThis compound\text{2-Chloroaniline} + \text{2-Methylaniline} + \text{Thiophosgene} \rightarrow \text{this compound} 2-Chloroaniline+2-Methylaniline+Thiophosgene→this compound

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and specific temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)-3-(2-methylphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can lead to the formation of corresponding amines.

    Substitution: The thiourea moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like alkyl halides and aryl halides are commonly employed.

Major Products:

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines.

    Substitution: Various substituted thioureas.

Scientific Research Applications

1-(2-Chlorophenyl)-3-(2-methylphenyl)thiourea has found applications in several scientific research areas:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-(2-methylphenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical processes. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

  • 1-Phenyl-3-(2-methylphenyl)thiourea
  • 1-(2-Chlorophenyl)-3-phenylthiourea
  • 1-(2-Chlorophenyl)-3-(4-methylphenyl)thiourea

Comparison: 1-(2-Chlorophenyl)-3-(2-methylphenyl)thiourea is unique due to the presence of both a chlorophenyl and a methylphenyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and reactivity patterns, making it a valuable compound for specific applications.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-(2-methylphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2S/c1-10-6-2-4-8-12(10)16-14(18)17-13-9-5-3-7-11(13)15/h2-9H,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVFYYROBINONMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=S)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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